molecular formula C10H15ClN2O B12419165 Glycinexylidide-d6 Hydrochloride

Glycinexylidide-d6 Hydrochloride

Cat. No.: B12419165
M. Wt: 220.73 g/mol
InChI Key: HPVGPNNVMZBKIB-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycinexylidide-d6 Hydrochloride is a deuterium-labeled derivative of Glycinexylidide Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C10H8D6N2O • HCl and a molecular weight of 220.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinexylidide-d6 Hydrochloride involves the incorporation of deuterium atoms into the Glycinexylidide molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Glycinexylidide-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycinexylidide-d6 Hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Glycinexylidide-d6 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles. The compound is primarily used as a tracer, and its effects are studied to understand the behavior of similar non-deuterated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantitation in pharmacokinetic studies, making it a valuable tool in drug development and analytical chemistry .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

220.73 g/mol

IUPAC Name

2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H/i1D3,2D3;

InChI Key

HPVGPNNVMZBKIB-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.